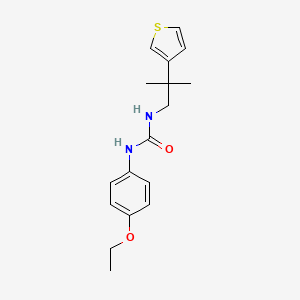
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is an organic compound that belongs to the class of ureas It features a unique structure with an ethoxyphenyl group and a thiophenyl group attached to a urea moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of 4-ethoxyaniline with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: Preparation of 4-ethoxyaniline by reacting 4-ethoxyphenol with ammonia.
Step 2: Reaction of 4-ethoxyaniline with an isocyanate derivative to form the urea compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon, hydrogen gas.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions include sulfoxides, sulfones, and substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and thiophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-(2-methyl-2-(furan-3-yl)propyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-4-21-15-7-5-14(6-8-15)19-16(20)18-12-17(2,3)13-9-10-22-11-13/h5-11H,4,12H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBFTBMKCJMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)
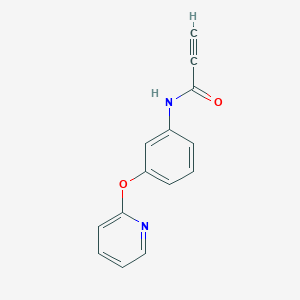
![Ethyl 3-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate](/img/structure/B2441460.png)
![N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride](/img/structure/B2441463.png)
![N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2441465.png)
![4-cyclobutyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2441466.png)
![N-Cyclopropyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2441468.png)
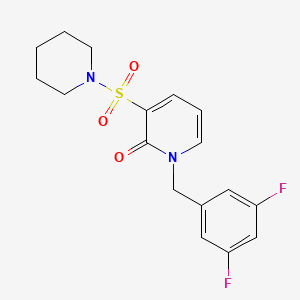
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)
![Benzyl 1-fluorosulfonyl-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2441471.png)
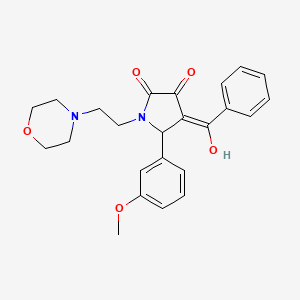
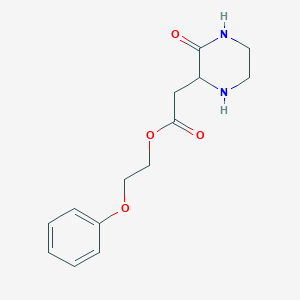
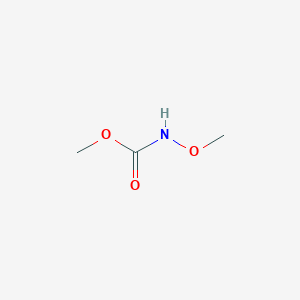
![Ethyl 5,5,7,7-tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2441477.png)
